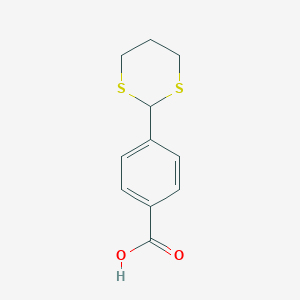
4-(1,3-dithian-2-yl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dithian-2-yl)benzoic acid is an organic compound with the molecular formula C11H12O2S2 and a molecular weight of 240.34 g/mol . This compound features a benzoic acid moiety substituted with a 1,3-dithiane ring at the para position. It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dithian-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1,3-dithiane under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(1,3-dithian-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
4-(1,3-dithian-2-yl)benzoic acid is utilized in various scientific research applications:
作用機序
The mechanism of action of 4-(1,3-dithian-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the dithiane ring and the benzoic acid moiety. The dithiane ring can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing for diverse chemical transformations . The benzoic acid moiety can undergo typical carboxylic acid reactions, such as esterification and amidation .
類似化合物との比較
Similar Compounds
1,3-dithiane: A simpler analog without the benzoic acid moiety.
4-(1,4-dithian-2-yl)benzoic acid: A structural isomer with the dithiane ring in a different position.
Benzoic acid derivatives: Compounds with various substituents on the benzene ring.
生物活性
4-(1,3-Dithian-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoic acid moiety substituted with a 1,3-dithiane group. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10O2S2 |
| Molecular Weight | 218.31 g/mol |
| CAS Number | 168165-88-6 |
Target Interaction
Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The indole derivatives, which share structural similarities, have shown affinity for multiple receptors, suggesting that this compound may exhibit similar interactions.
Biochemical Pathways
The compound appears to influence several biological processes:
- Antiviral Activity : Potential inhibition of viral replication.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
- Antimicrobial Properties : Activity against a range of pathogens.
- Antioxidant Effects : Scavenging free radicals and reducing oxidative stress .
In Vitro Studies
Recent studies have evaluated the biological effects of this compound using various cell lines. For instance:
- Cytotoxicity Assays : The compound showed low cytotoxicity across different concentrations in human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), indicating a favorable safety profile for further development .
Enzyme Activity Modulation
In vitro assays demonstrated that the compound could enhance the activity of proteasomal and lysosomal pathways. Specifically, it was found to activate cathepsins B and L significantly, suggesting its role in promoting protein degradation systems essential for cellular homeostasis .
Study on Antimicrobial Activity
A study assessing the antimicrobial efficacy of benzoic acid derivatives found that compounds structurally related to this compound exhibited significant activity against Escherichia coli and Bacillus subtilis. The study highlighted the importance of substituents in enhancing bioactivity .
In Silico Studies
Computational studies have suggested that this compound may act as a potential binder for key enzymes involved in metabolic pathways. These findings support its potential as a lead compound for drug development targeting specific diseases .
特性
IUPAC Name |
4-(1,3-dithian-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSYTIVTRCUOTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














